REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=2[C:11]([O:13]CC)=[O:12])[CH:6]=[CH:7][CH:8]=1.[OH-].[Na+]>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:19]=[CH:18][CH:17]=[CH:16][C:10]=2[C:11]([OH:13])=[O:12])[CH:6]=[CH:7][CH:8]=1 |f:1.2|
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Name
|
|
Quantity
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7.33 g
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Type
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reactant
|
Smiles
|
COC=1C=C(C=CC1)C1=C(C(=O)OCC)C=CC=C1
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Name
|
|
Quantity
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63 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 3 hours
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Duration
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3 h
|
Type
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TEMPERATURE
|
Details
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to cool overnight
|
Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the MeOH
|
Type
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TEMPERATURE
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Details
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cooled on ice, and 10% aq. citric acid (300 mL)
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Type
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ADDITION
|
Details
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was added
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with CH2Cl2 (3×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1=C(C(=O)O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |